3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, also known as POM-1, is a novel small molecule inhibitor that has been gaining attention in the field of cancer research. POM-1 has been shown to have potent anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Studies have shown the synthesis and characterization of related oxadiazole compounds exhibiting significant antibacterial activity. For instance, Rai et al. (2009) synthesized a series of novel oxadiazoles and tested their antibacterial effectiveness against various strains, finding certain compounds to exhibit significant activity, indicating potential applications in developing new antibacterial agents (Rai et al., 2009).
Antiviral and Antimicrobial Effects
Novel benzamide-based aminopyrazoles and their derivatives have been synthesized and tested for antiviral activities against influenza A virus (subtype H5N1), with some compounds showing significant antiviral properties. This suggests a potential route for developing treatments against avian influenza (Hebishy et al., 2020).
Cytotoxicity and Cancer Research
Compounds related to the given chemical structure have been evaluated for their cytotoxic activity against cancer cells. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, testing their in vitro cytotoxic activity, indicating their potential application in cancer research (Hassan et al., 2014).
Antitubercular Activity
Nayak et al. (2016) conducted a study on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, revealing significant antitubercular activity against Mycobacterium tuberculosis, highlighting the potential for treating tuberculosis (Nayak et al., 2016).
Allosteric Modulation of Metabotropic Glutamate-5 Receptor
Research on benzamide derivatives, like CDPPB and its analogues, has focused on enhancing the modulation of the metabotropic glutamate-5 receptor, demonstrating potential therapeutic applications for neurological disorders (de Paulis et al., 2006).
Diabetes Mellitus Treatment
A study on thiazolidine-2,4-dione derivatives identified potent antihyperglycemic agents, suggesting their application in treating diabetes mellitus. This indicates the potential for the development of new therapeutic agents for managing blood glucose levels (Nomura et al., 1999).
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-28-16-7-4-6-15(11-16)21(27)24-17-8-3-2-5-14(17)12-19-25-20(26-29-19)18-13-22-9-10-23-18/h2-11,13H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMRYNBVABYBRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.